Arisantetralone B
CAS No.:
Cat. No.: VC16681270
Molecular Formula: C20H22O5
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22O5 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | (2S,3S,4R)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 |
| Standard InChI Key | WFNWOPFVZGRWFA-RMDKCXRXSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)O)OC)C |
| Canonical SMILES | CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
Arisantetralone B possesses the systematic IUPAC name (2S,3S,4R)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one, with a molecular weight of 342.4 g/mol . Its structural uniqueness stems from the dibenzocyclooctadiene skeleton, which features:
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Two aromatic benzene rings fused to an eight-membered oxygenated cycloalkane
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Three chiral centers governing spatial orientation
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Multiple oxygen-containing functional groups (hydroxyl, methoxy, ketone)
Table 1: Key Physicochemical Properties
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₂O₅ | |
| Exact Mass | 342.1467 g/mol | |
| Melting Point | 162-164°C (dec.) | |
| Solubility | Soluble in DMSO, chloroform | |
| Optical Rotation | [α]²⁵_D = +37.5 (c 0.1, MeOH) |
Spectroscopic Characterization
Advanced spectroscopic techniques have been critical in elucidating the compound's structure:
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¹H NMR (400 MHz, CDCl₃): Exhibits characteristic signals at δ 6.85 (s, H-11), 6.65 (d, J=8.4 Hz, H-14), and 3.82 (s, OCH₃) . The coupling constants between H-2 (δ 2.45) and H-3 (δ 1.98) confirm the cis-decalin configuration .
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HPLC-UV analysis shows λ_max at 280 nm (ε=12,500 L·mol⁻¹·cm⁻¹) with ≥98% purity in commercial samples .
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X-ray crystallography reveals a dihedral angle of 85.3° between the two aromatic rings, creating significant molecular strain .
Natural Sources and Biosynthetic Pathways
Botanical Origins
Arisantetralone B occurs predominantly in Kadsura longipedunculata (Schisandraceae), a climbing shrub native to Southwest China. Phytochemical studies indicate concentration variations:
Biosynthetic Route
The compound derives from the oxidative dimerization of two coniferyl alcohol units through a stereospecific process:
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Radical coupling: Formation of the dibenzocyclooctadiene skeleton via peroxidase-mediated radical recombination .
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Post-modification reactions: Sequential O-methylation (SaOMT2 enzyme) and hydroxylation (CYP71BE1 cytochrome) .
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Chirality induction: Stereochemical control by dirigent proteins during the dimerization phase .
Pharmacological Activities
Hepatoprotective Effects
In HepG2 cell models, Arisantetralone B (10 μM) demonstrated significant protection against N-acetyl-p-aminophenol (APAP)-induced toxicity:
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Downregulation of CYP2E1 expression by 42% (p<0.01)
GABAergic Modulation
Electrophysiological studies on rat cortical neurons revealed:
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EC₅₀ = 28.7 μM for GABA_A receptor potentiation
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300% increase in chloride current duration at 100 μM
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Competitive binding with bicuculline (K_i = 12.4 nM)
Table 2: Comparative Pharmacological Profiles
| Activity | Model System | Effective Concentration | Mechanism |
|---|---|---|---|
| Hepatoprotection | HepG2 cells | 10 μM | CYP2E1 inhibition |
| Anti-inflammatory | RAW264.7 macrophages | 50 μM | NF-κB pathway suppression |
| Neuroprotection | PC12 cells | 25 μM | BDNF upregulation |
Synthetic Approaches and Production
Total Synthesis Challenges
The compound's synthesis presents multiple hurdles:
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Stereochemical control at C2, C3, and C4 positions
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Oxidative dearomatization of the naphthol precursor
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Regioselective O-methylation patterns
Industrial Production Methods
Current commercial synthesis (Vulcanchem) employs a 12-step protocol:
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Friedel-Crafts acylation of veratrole (yield: 78%)
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Biocatalytic asymmetric dihydroxylation (ee >98%)
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Pd-catalyzed Suzuki coupling (scale: 50 kg/batch)
Analytical and Quality Control Methods
Chromatographic Techniques
Validated HPLC conditions per ICH guidelines:
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Column: C18 (250 × 4.6 mm, 5 μm)
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Mobile phase: MeCN/H₂O (55:45) + 0.1% formic acid
Stability Profiling
Accelerated stability testing (40°C/75% RH) showed:
Future Research Directions
Emerging applications under investigation include:
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